3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a dioxaborolane moiety attached to the pyridine ring. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-(trifluoromethyl)pyridine and bis(pinacolato)diboron.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to a specific temperature (e.g., 80°C) for a certain period (e.g., 12 hours) under an inert atmosphere (e.g., nitrogen or argon). After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate) in solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Properties
Molecular Formula |
C12H14BClF3NO2 |
---|---|
Molecular Weight |
307.50 g/mol |
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(14)9(18-6-7)12(15,16)17/h5-6H,1-4H3 |
InChI Key |
MHAISGYMJXOIKQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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